molecular formula C17H17N3O3S B12034465 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl benzoate

4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl benzoate

Cat. No.: B12034465
M. Wt: 343.4 g/mol
InChI Key: ZCSYHZADYDKHSY-YBFXNURJSA-N
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Description

4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl benzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an aminocarbothioyl group, a hydrazono linkage, and an ethoxyphenyl benzoate moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl benzoate typically involves multiple steps:

    Formation of the Hydrazono Intermediate: The initial step involves the reaction of an appropriate aldehyde or ketone with hydrazine to form a hydrazone intermediate.

    Introduction of the Aminocarbothioyl Group: The hydrazone intermediate is then reacted with thiourea under acidic or basic conditions to introduce the aminocarbothioyl group.

    Esterification: The final step involves the esterification of the resulting compound with 2-ethoxyphenyl benzoic acid under suitable conditions, often using a catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazono group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Sodium ethoxide, potassium tert-butoxide, often in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or reduced hydrazono derivatives.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl benzoate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, its hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aminocarbothioyl group may also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl benzoate
  • 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl acetate

Uniqueness

Compared to similar compounds, 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl benzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxy group, for example, can influence its solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C17H17N3O3S/c1-2-22-15-10-12(11-19-20-17(18)24)8-9-14(15)23-16(21)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H3,18,20,24)/b19-11+

InChI Key

ZCSYHZADYDKHSY-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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